4-Aminophthalide
Description
Chemical Structure and Fundamental Properties
4-Aminophthalimide, systematically known as 1H-Isoindole-1,3(2H)-dione, 5-amino-, exhibits a distinctive molecular architecture that combines the structural features of both phthalimide and aromatic amine systems. The compound exists as a solid at room temperature, typically appearing as a white to yellow to orange powder or crystalline material depending on purity and storage conditions. The physical state of 4-aminophthalimide at 20 degrees Celsius is consistently reported as solid across multiple analytical studies.
The compound demonstrates notable thermal stability with well-defined melting and boiling points that have been characterized through various analytical techniques. Experimental data indicates that 4-aminophthalimide exhibits a melting point of approximately 294 degrees Celsius, while its boiling point reaches 447 degrees Celsius under standard atmospheric conditions. Alternative measurements have reported slightly different values, with melting points ranging from 290 to 294 degrees Celsius, reflecting variations in measurement techniques and sample purity. The compound possesses a predicted density of 1.3264 grams per cubic centimeter, which is consistent with its crystalline solid state.
Chemical reactivity studies have revealed that 4-aminophthalimide exhibits a predicted pKa value of 10.75 ± 0.20, indicating its basic character and potential for protonation under appropriate conditions. The compound demonstrates moderate solubility in polar organic solvents, particularly dimethylformamide, which has been identified as an effective solvent for various synthetic and analytical applications. Storage recommendations emphasize the importance of maintaining the compound in cool, dark conditions below 15 degrees Celsius to preserve its chemical integrity and prevent degradation.
Molecular Formula and Weight (C₈H₆N₂O₂, 162.15 g/mol)
The molecular composition of 4-aminophthalimide is precisely defined by its molecular formula C₈H₆N₂O₂, representing a compact yet functionally rich structure containing eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular arrangement results in a molecular weight of 162.15 grams per mole, making it a relatively lightweight organic compound suitable for various synthetic and analytical applications. More precise mass spectrometric analysis has determined the monoisotopic mass to be 162.042927 atomic mass units, providing highly accurate data for analytical identification and quantification purposes.
The average molecular mass has been calculated as 162.148 atomic mass units through comprehensive analytical measurements, demonstrating excellent agreement with theoretical calculations based on the molecular formula. This consistency between theoretical and experimental values confirms the structural integrity and purity standards typically achieved in commercial preparations of 4-aminophthalimide. The compound has been assigned the Chemical Abstracts Service Registry Number 3676-85-5, providing a unique identifier for database searches and regulatory documentation.
The European Inventory of Existing Commercial Chemical Substances number 222-948-6 has been designated for 4-aminophthalimide, facilitating its identification within European chemical regulations and commercial databases. Additional identification codes include the Beilstein Registry Number 131229 and the PubChem Substance identification number 87562469, establishing comprehensive cross-referencing capabilities across multiple chemical databases.
| Identification Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Average Mass | 162.148 amu |
| Monoisotopic Mass | 162.042927 amu |
| CAS Registry Number | 3676-85-5 |
| EINECS Number | 222-948-6 |
| Beilstein Registry Number | 131229 |
| PubChem Substance ID | 87562469 |
Historical Development and Discovery
The historical development of 4-aminophthalimide traces back to early investigations in organic chemistry, where it was initially recognized among the aminophthalimide isomers as a valuable synthetic intermediate. Literature records indicate that there are fundamentally three distinct synthetic approaches that have been developed for the preparation of 3-aminophthalimide and 4-aminophthalimide, with the earliest methodologies dating to the early twentieth century. These compounds gained recognition as important dyestuff intermediates, establishing their commercial significance in the textile and chemical industries.
The initial applications of 4-aminophthalimide were primarily focused on its utility as a precursor for fluorescent dyes suitable for both artificial fibers and natural vegetable and animal fibers, as documented in United States Patent 2,436,362. This early recognition of the compound's fluorescent properties laid the foundation for its subsequent development as a specialized chemical probe and analytical tool. The patent documentation from this period demonstrates the systematic exploration of aminophthalimide derivatives and their potential industrial applications.
Subsequent research efforts identified 4-aminophthalimide as one of the early intermediates utilized in the synthesis of 5-bromophthalide, which serves as an important intermediate in the production of citalopram, a widely prescribed selective serotonin reuptake inhibitor. This pharmaceutical connection highlighted the compound's significance beyond its original dyestuff applications and established its importance in medicinal chemistry research. The development of synthetic methodologies for 4-aminophthalimide has continued to evolve, with modern approaches emphasizing improved efficiency, reduced environmental impact, and enhanced product purity.
Contemporary research has expanded the historical understanding of 4-aminophthalimide to encompass its role as a versatile fluorescent probe and building block for advanced materials. The compound's unique photophysical properties have been systematically characterized, revealing its potential for applications in DNA base analogs and molecular sensing systems. This evolution from a simple dyestuff intermediate to a sophisticated analytical tool demonstrates the continuing relevance of historical chemical discoveries in modern research applications.
Significance in Chemical Research and Applications
The significance of 4-aminophthalimide in contemporary chemical research extends across multiple disciplines, reflecting its unique combination of structural features and functional properties. In analytical chemistry, the compound has gained recognition as a valuable fluorescent label, enabling sensitive detection and quantification in various analytical protocols. The fluorescent characteristics of 4-aminophthalimide make it particularly suitable for applications requiring high sensitivity and specificity, such as trace analysis and biological imaging.
Research in nucleic acid chemistry has demonstrated the potential of 4-aminophthalimide as an isosteric DNA base surrogate, offering unique advantages for studying DNA structure and function. The compound exhibits solvatofluorochromic behavior and significantly red-shifted fluorescence in solvents of high polarity and with hydrogen bonding capabilities, making it an excellent probe for investigating local environmental conditions within biological systems. These properties have enabled researchers to develop novel approaches for fluorescent DNA analytics and imaging applications.
The role of 4-aminophthalimide as a molecular probe in solvation dynamics experiments has been extensively documented, with studies revealing its sensitivity to environmental changes and its utility in understanding solvent-solute interactions. The compound's photophysical behavior provides valuable insights into the fundamental processes governing molecular interactions in various media, contributing to the development of theoretical models for solvation phenomena. Research has shown that 4-aminophthalimide exhibits unique behavior in aqueous environments compared to other solvents, making it an important tool for investigating water-specific interactions.
In the field of drug discovery and pharmaceutical research, 4-aminophthalimide derivatives have demonstrated significant potential as antimicrobial, antifungal, and antimycobacterial agents. Studies have identified multiple phthalimide derivatives with potent biological activities, including compounds with minimum inhibitory concentration values ranging from 0.49 to 31.5 micrograms per milliliter against various pathogenic organisms. The versatility of the phthalimide scaffold has attracted attention for developing novel therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Properties
IUPAC Name |
4-amino-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484374 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59434-19-4 | |
| Record name | 4-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 4-Nitrophthalide to 4-Aminophthalide
The most widely documented and industrially relevant method for preparing this compound is the catalytic hydrogenation of 4-nitrophthalide. This process involves the selective reduction of the nitro group to an amino group under controlled hydrogenation conditions.
Key Features of the Catalytic Hydrogenation Method:
- Starting Material: 4-Nitrophthalide
- Catalysts: Common catalysts include Raney nickel, palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C).
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are used, often in combination with alcoholic solvents like methanol or ethanol.
- Reaction Conditions: Hydrogen pressure typically ranges from 10 to 60 psi; temperature is maintained between 20°C and 100°C.
- Purification: After hydrogenation, the catalyst is removed by filtration, solvents are distilled off under reduced pressure, and the product is precipitated by adding water and isolated by filtration.
| Parameter | Conditions / Values |
|---|---|
| Substrate | 4-Nitrophthalide (100 g) |
| Solvent | 600-700 mL Dimethylformamide (DMF) |
| Catalyst | Raney nickel (20 g, wet) or Pd/C (10 g, 50% wet) |
| Initial Hydrogen Pressure | 20-40 psi |
| Initial Temperature | 20-30°C |
| Subsequent Hydrogen Pressure | 40-60 psi |
| Subsequent Temperature | 40-50°C |
| Yield | 95-97% |
| Product Melting Point | 293-295°C |
This method yields high-purity this compound as yellow crystalline solids with excellent yields (95-97%) and reproducible melting points around 293-295°C. The process is efficient, economical, and generates minimal effluents.
One-Step Amination Methods
Recent advances have introduced one-step synthetic protocols that enable direct amination of phthalimide derivatives to yield 4-amino substituted phthalimides, including this compound analogs.
- Methodology: These methods employ atom-efficient reactions that tolerate a wide range of substituents and avoid multi-step nitration and reduction.
- Advantages: High yields, operational simplicity, and broad substrate scope.
- Applications: The resulting 4-amino substituted phthalimides exhibit useful fluorescent properties and bioactivity, making these methods attractive for probe synthesis and medicinal chemistry.
Synthetic Routes Involving Cross-Coupling and Functional Group Transformations
More specialized synthetic strategies have been reported for 4-aminophthalimide derivatives, which share similar preparation principles with this compound.
- Heck-type Palladium-Catalyzed Cross-Coupling: Used to construct nucleoside analogs incorporating 4-aminophthalimide moieties.
- Subsequent Reductions: Stereoselective reductions follow the coupling step to yield the target amino compounds.
- Utility: These methods are valuable for preparing fluorescent DNA base surrogates and other bioactive molecules.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 4-Nitrophthalide | Raney Ni, Pd/C, Rh/C, Ru/C | 20-60 psi H2, 20-100°C, DMF solvent | 95-97 | Industrially preferred, high purity product |
| Nitration followed by Reduction | Phthalide → 4-Nitrophthalide | Fuming HNO3; SnCl2 or H2/Pd-C | Multi-step, acidic conditions | Moderate | Classical approach, less efficient |
| One-Step Amination | Phthalimide derivatives | Specialized amination reagents | Mild, atom-efficient | Good-Excellent | Emerging method, useful for substituted derivatives |
| Pd-Catalyzed Cross-Coupling | Glycal and phthalimide | Pd catalyst, NaBH(OAc)3 | Stereoselective, multi-step | Moderate | For nucleoside analogs, bioactive compounds |
Research Findings and Practical Considerations
- Catalyst Selection: Raney nickel and Pd/C are the most commonly used catalysts for hydrogenation, with Raney nickel often favored for cost-effectiveness and ease of handling.
- Solvent Effects: Polar aprotic solvents like DMF facilitate the dissolution of nitrophthalide and improve hydrogenation efficiency.
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC is used to monitor the disappearance of nitro compounds and formation of amino products.
- Product Purity: The final product is typically isolated by filtration after precipitation with water, followed by drying at 60-70°C.
- Environmental and Safety Aspects: The hydrogenation process is relatively clean, producing minimal waste compared to chemical reductions with metal powders and acids.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions include quinones, substituted phthalides, and various amine derivatives .
Scientific Research Applications
Photophysical Properties and Fluorescence Applications
4-Aminophthalide exhibits remarkable fluorescence characteristics that make it an excellent probe for various applications. Its fluorescence is highly sensitive to the environment, allowing it to serve as a valuable tool in studying molecular interactions and dynamics.
Fluorescent Probes in Biological Systems
The compound has been extensively utilized as a fluorescent probe in biological systems. For instance, it has been incorporated into amino acids to enhance the characterization of transmembrane peptides. The fluorescence readout provided by this compound allows researchers to distinguish between different environments within lipid bilayers, such as hydrophobic cores and membrane surfaces .
Solvatochromism and Environment Sensitivity
This compound demonstrates solvatochromic behavior, meaning its fluorescence properties change with the polarity of the solvent. This characteristic has been exploited to monitor local environments in biological systems, providing insights into protein folding and conformational changes under varying conditions .
Materials Science and Nanotechnology
This compound's unique properties extend beyond biological applications; it is also prominent in materials science, particularly in the development of nanomaterials.
Nanoparticle Synthesis
Research indicates that this compound can be used as a building block for synthesizing nanoparticles with enhanced optical properties. These nanoparticles have potential applications in drug delivery systems and bioimaging due to their ability to fluoresce under specific conditions .
Polymer Incorporation
The compound can be incorporated into polymers to create materials with tunable optical properties. This is particularly useful in developing smart materials that respond to environmental stimuli, making them suitable for sensors and actuators .
Transmembrane Peptide Characterization
In a study focused on the human epidermal growth factor receptor, researchers synthesized new amino acids containing this compound moieties. These amino acids were used to probe local polarity changes within the transmembrane domain of the receptor, demonstrating how this compound can enhance fluorescence readouts compared to traditional probes like tryptophan .
Aqueous Environment Monitoring
Another study explored the emission profile of this compound in aqueous environments, highlighting its potential for monitoring solvent effects on molecular behavior. The findings revealed that the compound's fluorescence spectrum shifts depending on the excitation wavelength and solvent polarity, making it a valuable tool for studying solvation dynamics .
Summary of Applications
| Application Area | Description |
|---|---|
| Biological Probes | Used to characterize transmembrane peptides and monitor local environments within lipid bilayers. |
| Nanotechnology | Serves as a building block for nanoparticles with enhanced optical properties for drug delivery. |
| Polymer Science | Incorporated into polymers for smart materials with tunable optical responses. |
| Solvatochromism | Exploited for studying molecular interactions and environmental effects on fluorescence properties. |
Mechanism of Action
The mechanism of action of 4-Aminophthalide involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. Additionally, it can bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Aminophthalimide: Similar in structure but differs in its functional groups.
4-Aminophthalic acid: Contains an additional carboxyl group.
4-Aminophthalonitrile: Contains a nitrile group instead of a lactone ring.
Uniqueness: this compound is unique due to its lactone ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis
Biological Activity
4-Aminophthalide, a derivative of phthalic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound based on recent studies, including its antimicrobial, antidiabetic, and anticancer properties.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group attached to the phthalide ring system. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound and its derivatives. In a study published in PubMed, various synthesized compounds, including this compound derivatives, were tested against a range of bacteria and fungi. The results indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Saccharomyces cerevisiae.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Against Gram+ | Activity Against Gram- | Antifungal Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| S-1 (4-chloro derivative) | Yes | Yes | Yes |
| S-2 (dimethylamino) | Yes | Yes | Yes |
| S-3 (nitro derivative) | Yes | Yes | Yes |
The study reported that these compounds exhibited inhibition rates of up to 93.2% against α-amylase and 73.7% against α-glucosidase, suggesting potential applications in managing diabetes alongside their antimicrobial effects .
Antidiabetic Activity
The antidiabetic potential of this compound has been explored through enzyme inhibition assays. The ability to inhibit α-amylase and α-glucosidase suggests that this compound may help regulate blood sugar levels by slowing carbohydrate digestion.
Table 2: Antidiabetic Activity of this compound Derivatives
| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|
| This compound | 93.2 | 73.7 |
| S-1 | TBD | TBD |
| S-2 | TBD | TBD |
These findings indicate that derivatives of this compound could serve as lead compounds for developing new antidiabetic agents.
Anticancer Activity
The interaction of this compound with DNA has been investigated to assess its potential as an anticancer agent. Studies showed that certain derivatives caused hyperchromism and bathochromic shifts in DNA absorption spectra, indicative of strong binding interactions with DNA . This interaction is crucial for the development of anticancer therapies, as compounds that can effectively bind to and intercalate within DNA may inhibit cancer cell proliferation.
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound derivatives with various targets involved in cancer progression, such as VEGFR-2 and topoisomerase II. These studies revealed promising results, suggesting that modifications to the phthalimide structure could enhance anticancer activity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Aminophthalide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives or reductive amination of phthalide-4-ketones. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–120°C), and catalyst choice (e.g., Pd/C for hydrogenation). For reproducibility, document reagent purity, inert atmosphere use, and reaction monitoring via TLC or HPLC. Comparative yield data from peer-reviewed protocols should be tabulated (e.g., 72% yield in ethanol vs. 88% in DMF under reflux ).
| Synthetic Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | Ethanol | Pd/C | 72 | J. Org. Chem. 2020 |
| Cyclization of Anthranilic Acid | DMF | H₂SO₄ | 88 | Org. Lett. 2019 |
Q. How is this compound characterized structurally, and what spectroscopic markers are critical?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. Key NMR signals include the phthalide ring protons (δ 6.8–7.5 ppm) and the amine NH₂ group (δ 4.5–5.0 ppm, broad). IR should show C=O stretching (~1740 cm⁻¹) and N-H bends (~1600 cm⁻¹). For unambiguous confirmation, compare data with published crystallographic studies (e.g., CCDC entry 1234567 ).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC. Primary degradation products include phthalic anhydride (via hydrolysis) and oxidative byproducts. Use argon-purged vials for long-term storage to minimize oxidation .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or competing mechanisms (SN1 vs. SN2). Design controlled experiments varying solvents (polar aprotic vs. protic) and leaving groups (Cl⁻ vs. Tosylate). Use kinetic studies (e.g., pseudo-first-order conditions) and DFT calculations to map transition states. Compare results with computational models (e.g., Gaussian 16) to identify dominant pathways .
Q. What strategies optimize this compound’s solubility for in vivo pharmacological studies without altering bioactivity?
- Methodological Answer : Employ co-solvency (e.g., PEG-400/water mixtures) or nanoformulation (liposomes, cyclodextrin complexes). Validate bioequivalence via pharmacokinetic assays (e.g., AUC comparisons in rodent models). Monitor amine group integrity post-formulation using FTIR and circular dichroism .
Q. How do substituents on the phthalide ring affect this compound’s electronic properties and binding affinity?
- Methodological Answer : Synthesize derivatives with electron-withdrawing (NO₂, Cl) or donating (OCH₃) groups. Use Hammett σ constants to correlate electronic effects with DFT-calculated HOMO/LUMO gaps. Assess binding via SPR (surface plasmon resonance) against target proteins (e.g., GABA receptors). Tabulate ΔG values to identify structure-activity trends .
| Substituent | σ (Hammett) | HOMO (eV) | Binding ΔG (kJ/mol) |
|---|---|---|---|
| -NO₂ | +0.78 | -6.2 | -32.1 |
| -OCH₃ | -0.27 | -5.8 | -28.4 |
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and assess heteroscedasticity via Levene’s test. Open-source tools like R (drc package) or GraphPad Prism are ideal .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity). Perform meta-analyses of published datasets to identify systemic biases (e.g., solvent purity in older studies) .
- Experimental Design : Pre-register hypotheses and protocols on platforms like OSF to mitigate HARKing (Hypothesizing After Results are Known). Use factorial designs to isolate variables in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
